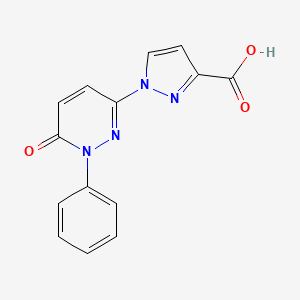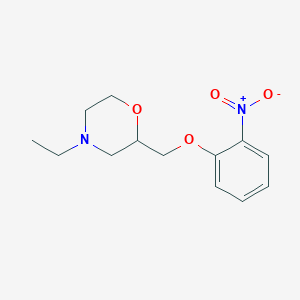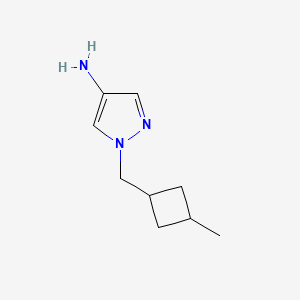
1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a dimethylaminoethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with 2-(dimethylamino)ethyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the oxidation step.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Pyrrolidine-2-carbaldehyde: Lacks the dimethylaminoethyl group, making it less versatile in terms of chemical reactivity.
1-(2-(Dimethylamino)ethyl)pyrrolidine: Lacks the aldehyde group, limiting its ability to participate in oxidation and reduction reactions.
N,N-Dimethylpyrrolidine: Lacks both the aldehyde and dimethylaminoethyl groups, resulting in different chemical properties and applications.
Uniqueness: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde is unique due to the presence of both the dimethylaminoethyl and aldehyde groups, which confer a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-10(2)6-7-11-5-3-4-9(11)8-12/h8-9H,3-7H2,1-2H3 |
Clave InChI |
OSJUXPDWOHXSBC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


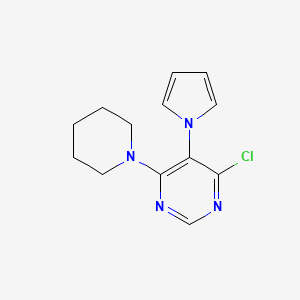
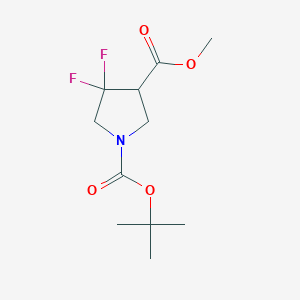
![3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055247.png)
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

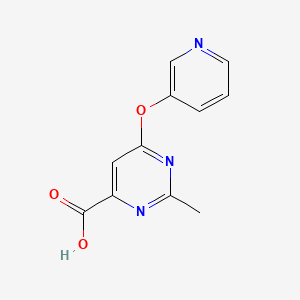
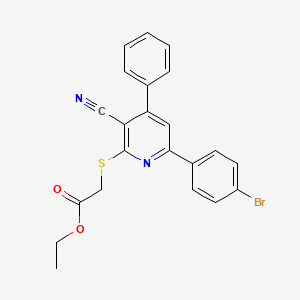
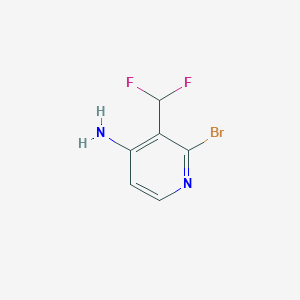
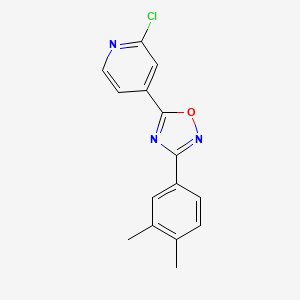
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)

